N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
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Overview
Description
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.1799 g/mol It is characterized by the presence of a pyrazole ring substituted with acetamido groups at the 3 and 5 positions
Preparation Methods
The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide typically involves the reaction of 3-amino-1H-pyrazole with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for research and development purposes .
Chemical Reactions Analysis
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetamido groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the growth of microorganisms or by modulating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide can be compared with other similar compounds, such as:
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: This compound has a similar pyrazole ring structure but with a methyl group at the 5 position instead of an acetamido group.
N-(1H-Pyrazol-5-yl)nicotinamide derivatives: These compounds have a pyrazole ring substituted with nicotinamide groups and exhibit different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetamido-1H-pyrazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWUERQTBQHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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